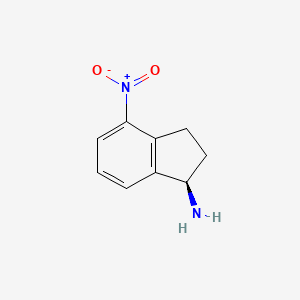

(R)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVWWESVVPXRIX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways in Enantioselective Synthesis

The enantioselective synthesis of (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine is crucial for its application as a chiral building block. While specific mechanistic studies for this exact molecule are not extensively detailed in publicly available literature, pathways can be elucidated by analogy to the synthesis of related chiral amines, particularly (R)-1-aminoindan. The primary routes to achieving high enantiopurity involve asymmetric synthesis or the resolution of a racemic mixture.

One of the most effective methods is Dynamic Kinetic Resolution (DKR) . This process combines the kinetic resolution of a racemic amine with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net For the synthesis of (R)-1-aminoindan, a closely related analogue, DKR has been successfully employed using a dual-catalyst system. researchgate.net This typically involves a lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), for the enantioselective acylation of the (R)-amine, and a metal catalyst, like palladium supported on BaSO₄, for the rapid racemization of the remaining (S)-amine. researchgate.net

The reaction pathway proceeds as follows:

Enantioselective Acylation: The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) from the racemic amine mixture, proceeding at a significantly faster rate than the acylation of the S-enantiomer.

Racemization: The unreacted, slower-reacting S-enantiomer is continuously racemized by the palladium catalyst, replenishing the pool of the R-enantiomer.

Hydrolysis: The resulting acylated product, (R)-N-(4-nitro-2,3-dihydro-1H-inden-1-yl)acetamide, is then hydrolyzed to yield the final enantiopure (R)-amine.

The efficiency of this process depends on the careful optimization of reaction conditions, including the choice of acyl donor, solvent, and temperature, to ensure the rates of resolution and racemization are well-matched. researchgate.net

| Catalyst System | Acyl Donor | Solvent | Temp. (°C) | Outcome for (R)-1-aminoindan | Reference |

| Novozym 435 + Pd/BaSO₄ | 4-Chlorophenyl valerate | Toluene | 55 | >99% conversion, >99% e.e. | researchgate.net |

| Lipase + Ru-catalyst | Various | Various | N/A | High yield and enantioselectivity | researchgate.net |

This table illustrates typical conditions for the dynamic kinetic resolution of the parent compound, 1-aminoindan, which are expected to be applicable to its 4-nitro derivative.

Another plausible pathway is the asymmetric reductive amination of the corresponding prochiral ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. This involves the condensation of the ketone with an ammonia (B1221849) source to form an imine, which is then reduced enantioselectively using a chiral catalyst system, such as a transition metal complex with a chiral ligand.

Stereocontrol Mechanisms in Asymmetric Transformations Involving this compound

Stereocontrol is the cornerstone of asymmetric synthesis, ensuring the preferential formation of one stereoisomer over others. In transformations involving this compound or its synthesis, stereocontrol is achieved by creating a diastereomeric interaction at the transition state, which lowers the activation energy for the pathway leading to the desired product.

In the context of asymmetric reductive amination , stereocontrol is dictated by the chiral catalyst. The catalyst, often a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, coordinates to the imine intermediate. The steric and electronic properties of the chiral ligand create a chiral pocket that forces the hydride reductant to attack one face of the C=N double bond preferentially, leading to the formation of the (R)-amine.

For kinetic resolution , the mechanism of stereocontrol lies within the active site of the enzyme. Lipases, for example, have a chiral active site that can distinguish between the two enantiomers of the racemic amine. The (R)-enantiomer fits more favorably into the active site, allowing for a more stable enzyme-substrate complex and a lower energy transition state for the acylation reaction compared to the (S)-enantiomer. This difference in activation energy results in a much faster reaction rate for the (R)-enantiomer.

The use of chiral auxiliaries represents another fundamental mechanism for stereocontrol. nih.gov A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While less common for synthesizing this specific amine, the principle involves the auxiliary sterically blocking one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. nih.govmdpi.com

Reactivity Studies of the Nitro Group and Amine Functionality

The chemical behavior of this compound is dominated by the electronic properties of its two key functional groups: the aromatic nitro group and the primary benzylic amine.

Nitro Group Reactivity: The nitro group (NO₂) is a powerful electron-withdrawing group, influencing the molecule through both inductive and resonance effects. nih.govyoutube.com

Electronic Effects: It strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by pulling electron density out of the ring system. youtube.com This deactivating effect also lowers the basicity of the amine group, as the electron-withdrawing nitro group reduces the electron density on the nitrogen atom.

Reduction: The most significant reaction of the aromatic nitro group is its reduction to a primary amine (NH₂). This transformation is fundamental in organic synthesis and can be achieved using various reagents. masterorganicchemistry.comacs.org Common methods include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.comnih.gov This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, profoundly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Amine Functionality Reactivity: The primary amine (NH₂) is a nucleophilic and basic center.

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a base (accepting a proton) and a nucleophile (attacking electrophilic centers). Common reactions include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyl compounds to form imines.

Influence on the Aromatic Ring: As a substituent on the benzene ring, the amine group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. However, in the case of this indane derivative, the substitution pattern is fixed. Protonation of the amine under acidic conditions converts it into an ammonium (B1175870) group (-NH₃⁺), which is deactivating and meta-directing. masterorganicchemistry.com

The interplay between the two groups is critical. The electron-donating character of an amino group can hinder the reduction of a second nitro group on the same ring, a factor to consider in polynitrated systems. nih.gov

Influence of the Indane Ring System on Reaction Rates and Selectivity

The 2,3-dihydro-1H-indene (indane) scaffold imposes significant conformational rigidity, which plays a crucial role in determining reaction rates and stereoselectivity. Unlike more flexible acyclic or monocyclic systems, the fused bicyclic structure locks the relative positions of the substituents.

Conformational Rigidity: The five-membered ring of the indane system is not planar and exists in a puckered envelope or twist conformation. This rigidity restricts the rotational freedom around the C-N bond and fixes the spatial relationship between the amine at the C1 position and the nitro-substituted aromatic ring.

Stereoelectronic Effects: This fixed geometry can lead to specific stereoelectronic effects. For instance, the orientation of the C-H and C-N bonds at the stereocenter can influence the accessibility of the nitrogen lone pair and the approach of reagents. This can affect both the rate of reactions at the amine center and the stereochemical outcome of reactions that form new chiral centers.

Steric Hindrance: The rigid framework can create a distinct steric environment around the reactive sites. The approach of a catalyst or reagent to the amine or nitro group may be sterically hindered from one face by the rest of the indane structure. In asymmetric catalysis, this inherent structural feature can be exploited to enhance the selectivity of a reaction, as the catalyst needs to differentiate between two faces that are already made inequivalent by the ring's conformation. This can lead to higher levels of diastereoselectivity or enantioselectivity in reactions compared to analogous acyclic systems.

Theoretical and Computational Studies

Conformational Analysis and Energy Landscapes of (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine

Conformational analysis is a critical theoretical tool for understanding the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. For a chiral molecule like this compound, identifying the most stable conformations is fundamental to comprehending its reactivity and interactions. The flexibility of this molecule primarily resides in the five-membered dihydroindene ring, which can adopt various puckered conformations, and the orientation of the amino and nitro substituents.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface (PES) and map the conformational energy landscape. fiveable.me These studies typically involve systematic rotations around single bonds and ring-puckering explorations to locate all possible conformers. For each conformer, a geometry optimization is performed to find the local energy minimum. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, often using a Boltzmann distribution.

In the case of substituted 2-aminoindans, studies have shown a preference for specific conformations where the amine substituent occupies either an axial or equatorial position relative to the puckered five-membered ring. nih.govacs.org For this compound, the bulky nitro group at the 4-position is expected to significantly influence the conformational preferences of the fused ring system. The amino group at the chiral center (C1) can also exist in different spatial orientations.

A comprehensive conformational analysis would reveal the most stable arrangement of the amino and nitro groups and the preferred pucker of the cyclopentene (B43876) ring. This information is crucial for subsequent computational studies, as the lowest energy conformer is typically used as the starting point for further analysis.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the expected results from a conformational analysis study.

| Conformer | Dihedral Angle (H-N-C1-C2) (°) | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | 60 | Envelope | 0.00 | 75.3 |

| 2 | 180 | Twist | 1.50 | 15.1 |

| 3 | -60 | Envelope | 2.50 | 9.6 |

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, NBO Analysis)

Electronic structure calculations provide deep insights into the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). alrasheedcol.edu.iq The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The amino group, being an electron-donating group, will raise the energy of the HOMO.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de This analysis can reveal details about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. For the title compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic sites. It would also describe the nature of the C-N and C-NO2 bonds and any hyperconjugative interactions that contribute to the molecule's stability.

Interactive Data Table: Hypothetical Electronic Properties of this compound This table presents hypothetical data to illustrate the expected results from electronic structure calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.4 |

| NBO Charge on Amino Nitrogen | -0.85 |

| NBO Charge on Nitro Nitrogen | +0.60 |

Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. Computational methods have become indispensable for predicting and interpreting these spectra.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. Time-dependent DFT (TD-DFT) calculations are commonly used to simulate ECD spectra. arxiv.org By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of a chiral molecule can be unambiguously assigned. For this compound, the chromophores (the nitro-substituted benzene (B151609) ring) will give rise to characteristic ECD signals.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD, measuring the differential absorption of circularly polarized light in the infrared region. hindsinstruments.com VCD spectra are rich in structural information, as they are sensitive to the vibrational modes of the entire molecule. ru.nl DFT calculations can accurately predict VCD spectra, which, when compared to experimental data, provide a reliable method for determining absolute configuration. mdpi.com VCD can be particularly useful for molecules with complex stereochemistry.

Computational Modeling of Catalytic Transition States and Interactions

This compound, as a chiral amine, has the potential to act as an organocatalyst or a ligand in asymmetric catalysis. Computational modeling is a powerful tool for understanding the mechanisms of such catalytic reactions and the origins of enantioselectivity. google.comacs.org

By modeling the transition states of the catalyzed reaction, chemists can gain insights into the key interactions between the catalyst and the substrates that lead to the preferential formation of one enantiomer over the other. nih.gov These models can reveal the role of hydrogen bonding, steric hindrance, and other non-covalent interactions in the stereodetermining step. DFT calculations are commonly employed to locate transition state structures and calculate their energies. The difference in the activation energies for the pathways leading to the two different enantiomers determines the enantiomeric excess of the reaction. Such studies are invaluable for the rational design of more efficient and selective catalysts.

Molecular Docking Studies for Understanding Chiral Recognition Mechanisms in Synthetic Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of chiral recognition, docking can be used to understand how a chiral molecule, such as this compound, interacts with a chiral stationary phase in chromatography or with a chiral host molecule. nih.govnih.gov

These studies can elucidate the specific interactions, such as hydrogen bonds, π-π stacking, and steric repulsions, that are responsible for the differential binding of enantiomers. researchgate.net By calculating the binding energies of the two enantiomers of a racemate with a chiral selector, it is possible to predict which enantiomer will bind more strongly, thus rationalizing the elution order in chiral chromatography. researchgate.net This understanding of chiral recognition at the molecular level is crucial for the development of new and improved methods for enantioseparation.

Lack of Publicly Available Research on the Applications of this compound in Asymmetric Organic Synthesis

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant absence of published research detailing the specific applications of the chemical compound This compound within the field of asymmetric organic synthesis, as outlined in the requested article structure.

The investigation sought to find detailed research findings, including data tables, on the use of this compound in two primary areas: as a chiral building block for complex molecular architectures and as a chiral ligand or auxiliary in catalytic systems.

Specifically, the search for information regarding its application as a chiral building block yielded no specific examples of its use in the:

Construction of enantiomerically pure heterocyclic systems.

Synthesis of chiral polycyclic scaffolds.

Introduction of chirality via derivatization and functionalization.

Similarly, when investigating its role as a chiral ligand or auxiliary , no literature was found pertaining to the:

Design and synthesis of novel chiral ligands based on the indane amine scaffold.

Application in asymmetric metal-catalyzed reactions, such as C-C bond formation or hydrogenations.

Due to this lack of available scientific data and specific examples in the public domain, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. The compound does not appear to be a widely utilized or reported agent for these specific applications in the current body of scientific literature.

Applications of R 4 Nitro 2,3 Dihydro 1h Inden 1 Amine in Asymmetric Organic Synthesis

As a Chiral Ligand or Auxiliary in Catalytic Systems

Use in Organocatalytic Asymmetric Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions enantioselectively. Chiral primary amines are foundational scaffolds for a variety of organocatalysts, often being converted into more complex structures like thioureas, squaramides, or phosphinamides to effectively catalyze reactions. These catalysts typically operate by forming transient covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding.

Despite the potential of its chiral amine framework, a detailed search of peer-reviewed chemical databases and journals did not yield specific examples or research studies where (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine is directly employed or derivatized to act as an organocatalyst in asymmetric transformations. Consequently, there are no established research findings or data tables detailing its performance, substrate scope, or efficiency in such catalytic roles.

Role in Chiral Derivatization and Resolution of Other Compounds

Chiral amines are fundamental tools for determining the enantiomeric purity of and for separating racemic mixtures of chiral compounds, particularly carboxylic acids. This is achieved through two primary methods: chiral derivatization and classical resolution.

Chiral Derivatization: The chiral amine can be reacted with a racemic analyte (e.g., a carboxylic acid) to form a covalent bond, resulting in a pair of diastereomers. These diastereomers possess different physical properties and can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Chiral Resolution: The amine can be used as a resolving agent, reacting with a racemic acid to form diastereomeric salts. Due to their different solubilities, one of these salts can often be selectively crystallized from the solution, allowing the separation of the enantiomers.

A thorough literature search reveals no specific, documented instances of This compound being used as a chiral derivatizing agent for analytical purposes or as a classical resolving agent for the separation of racemates. As a result, data on its application for resolving specific classes of compounds or the analytical parameters of its derivatives (e.g., chemical shift differences in NMR) are not available in published literature.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The expected chemical shifts and coupling constants would confirm the connectivity of the dihydroindene core, the presence of the primary amine at the C1 position, and the placement of the nitro group at the C4 position on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (methine) | ~4.5 | Triplet | ~7.5 |

| H-2 (methylene) | ~2.0 - 2.2, ~2.6 - 2.8 | Multiplet, Multiplet | - |

| H-3 (methylene) | ~3.0 - 3.2 | Multiplet | - |

| H-5 (aromatic) | ~7.8 | Doublet | ~8.0 |

| H-6 (aromatic) | ~7.5 | Triplet | ~8.0 |

| H-7 (aromatic) | ~8.1 | Doublet | ~8.0 |

| NH₂ (amine) | ~1.8 (broad) | Singlet | - |

Determining the enantiomeric excess (ee) is critical for a chiral compound. While standard NMR cannot distinguish between enantiomers, chiral NMR spectroscopy can. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netarxiv.org

Chiral Derivatizing Agents (CDAs): The amine functional group of this compound can be reacted with a CDA, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to quantify the ratio of enantiomers. arxiv.org

Chiral Solvating Agents (CSAs): Alternatively, a CSA, like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, can be added to the NMR sample. nih.gov The CSA forms transient, diastereomeric complexes with each enantiomer of the amine, leading to the splitting of certain proton signals. The relative areas of these split peaks directly correlate to the enantiomeric excess. nih.gov This method is often preferred as it is non-destructive.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would confirm the connectivity within the five-membered ring, for instance, showing correlations between the H-1 proton, the two H-2 protons, and between the H-2 and H-3 protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the position of the nitro group by observing correlations from aromatic protons (e.g., H-5) to the carbon atom bearing the nitro group (C-4).

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺·) at an m/z corresponding to the molecular weight. The fragmentation pattern is predictable based on the functional groups present. libretexts.orgchemguide.co.uklibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 178 | [C₉H₁₀N₂O₂]⁺· | Molecular Ion (M⁺·) |

| 161 | [C₉H₉N₂O]⁺ | Loss of ·OH radical |

| 132 | [C₉H₁₀N]⁺ | Loss of NO₂ group |

| 131 | [C₉H₉N]⁺· | Loss of HNO₂ |

| 117 | [C₈H₇N]⁺· | Alpha-cleavage, loss of CH₂NH₂ |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique provides unequivocal proof of the absolute configuration (R or S) of a chiral center. mdpi.com By successfully growing a suitable single crystal of a salt of this compound, this method would confirm the (R) stereochemistry.

Furthermore, X-ray crystallography reveals precise data on bond lengths, bond angles, and torsional angles within the molecule. It also provides insight into the solid-state packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine and nitro groups. researchgate.netmdpi.com

Table 3: Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths and Angles | Geometric details of the molecular structure |

| Absolute Configuration | Unambiguous assignment of the stereocenter (e.g., Flack parameter) |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The nitro-aromatic chromophore in this compound would produce a characteristic CD spectrum. This spectrum, often showing a distinct positive or negative peak known as a Cotton effect, serves as a unique fingerprint for the (R)-enantiomer. vlabs.ac.innih.gov The technique is highly sensitive to the stereochemical environment and can be used to confirm the absolute configuration by comparison to theoretical calculations or related compounds. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. researchgate.net An ORD spectrum provides information complementary to a CD spectrum. The shape of the ORD curve, particularly around the absorption maximum of the chromophore, is characteristic of the enantiomer being analyzed. vlabs.ac.in

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Analysis (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its enantiomeric purity with high accuracy. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of compounds like this compound. nih.gov The CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209), creates a chiral environment where the two enantiomers interact differently. nih.govmdpi.com This differential interaction leads to different retention times, allowing for their baseline separation and precise quantification. sigmaaldrich.com The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, enabling a highly accurate calculation of the enantiomeric excess. heraldopenaccess.us

Table 4: Typical Chiral HPLC Parameters for Enantiomeric Excess Analysis

| Parameter | Example Condition | Purpose |

| Column | Chiralpak® AD-H, Chiralcel® OD-H | Provides the chiral environment for separation mdpi.com |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (B46881) | Elutes the compounds from the column; the amine modifier improves peak shape |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detection | UV at 254 nm | Detects the aromatic compound as it elutes |

| Result | Two separated peaks for (R) and (S) enantiomers | Allows for quantification of each enantiomer and calculation of ee |

Future Perspectives and Research Challenges in the Study of R 4 Nitro 2,3 Dihydro 1h Inden 1 Amine

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine and related compounds is the reliance on traditional methods that may lack sustainability. The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, often serving as a crucial step. beilstein-journals.orgnih.gov However, many classical reduction methods generate significant waste. Future research is geared towards developing greener alternatives that maximize atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govnih.govrsc.org

The development of catalytic systems is at the forefront of this effort. While methods using reagents like TiCl₄/NaBH₄ exist for related indane structures, they often require stringent anhydrous conditions, making industrial scale-up difficult. google.com Modern approaches focus on heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, palladium-based nanocomposites have demonstrated high efficiency and selectivity in the reduction of nitroarenes with excellent recyclability. nih.gov The goal is to design reactions that minimize by-products, ideally producing only water. rsc.org

Table 1: Comparison of Atom Economy in Aniline Synthesis Methods

| Method | Stoichiometric Reductant | Catalyst | By-products | Atom Economy (%) |

|---|---|---|---|---|

| Béchamp Process | Iron (Fe) | HCl | Iron oxides, salts | ~35% |

| Catalytic Hydrogenation | Hydrogen (H₂) | Pd, Pt, or Ni | Water | ~72% |

| Triflate-Catalyzed | N/A | Triflate | Water | ~87% |

This table illustrates the significant improvement in atom economy achieved by moving from older stoichiometric methods to modern catalytic processes for the synthesis of anilines from nitroaromatics, a key transformation in producing compounds like this compound.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

Beyond its role as a synthetic intermediate, the chiral nature of this compound presents opportunities for its use in asymmetric catalysis. Chiral amines are foundational components of many organocatalysts and ligands for transition metal catalysis. Future research will likely explore the potential of this indanamine derivative and its analogues as ligands in reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions.

The unique rigid bicyclic structure of the indane core can impart specific stereochemical control in catalytic transformations. The challenge lies in designing and synthesizing derivatives of the parent amine that can effectively coordinate with metal centers or act as organocatalysts. This involves functionalizing the amine or the aromatic ring to tune its electronic and steric properties. Investigating its application in emerging areas, such as photoredox catalysis, could unlock novel reactivity and provide access to new chemical space.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. europa.eu Nitration reactions, in particular, are often highly exothermic and can pose safety risks in large-scale batch reactors. europa.eu Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat and mass transfer, preventing the formation of hazardous hot spots. europa.eu

The synthesis of nitro compounds and their subsequent reduction to amines are well-suited for flow systems. beilstein-journals.orgresearchgate.net Researchers have successfully performed metal-free reductions of nitro compounds under continuous-flow conditions using reagents like trichlorosilane. beilstein-journals.orgresearchgate.net Similarly, catalytic hydrogenations using systems like the H-Cube®, which generates hydrogen in situ, have been implemented for this transformation. beilstein-journals.org Future work will focus on developing an integrated, multi-step flow process for the synthesis of this compound, potentially starting from a simple indane precursor. nih.gov The integration of these flow reactors with automated platforms can enable rapid reaction optimization and the creation of compound libraries for drug discovery. nih.gov

Table 2: Advantages of Flow Chemistry for Nitro Compound Synthesis and Reduction

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk of thermal runaway with exothermic reactions (e.g., nitration). | Excellent temperature control minimizes risk; small reactor volume reduces the amount of hazardous material present at any time. europa.eu |

| Efficiency | Slower reaction times, laborious workup. | Enhanced mixing and heat transfer lead to faster reactions and higher yields. researchgate.net |

| Scalability | Scaling up can be complex and dangerous. | Easily scalable by running the system for longer periods or using parallel reactors. nih.gov |

| Reproducibility | Can be variable between batches. | Precise control over parameters ensures high reproducibility. europa.eu |

Advanced Computational Design for Enhanced Selectivity and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for modern synthetic chemistry. researchgate.net Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict the properties, stability, and reactivity of molecules like this compound. nih.gov

A significant research challenge is to predict and control the regioselectivity of the initial nitration step and the stereoselectivity of the amine synthesis. Computational studies can model reaction pathways and transition states to elucidate the factors governing this selectivity. researchgate.net For example, calculations can help in selecting the optimal catalyst or reaction conditions to favor the desired (R)-enantiomer. Furthermore, computational tools can be used to design novel derivatives of the title compound for specific catalytic applications by predicting their binding affinities and the stereochemical outcomes of the reactions they might catalyze. researchgate.net This in silico approach can significantly reduce the experimental effort required for catalyst development and reaction optimization.

Investigation of Emerging Reaction Classes and Mechanistic Insights

The field of organic synthesis is constantly evolving, with new reaction classes and mechanistic principles being discovered. Future research on this compound will benefit from applying these emerging technologies. For instance, methodologies involving C-H activation could provide more direct and efficient routes to functionalized indanes, bypassing multi-step sequences. rsc.org

A deeper mechanistic understanding of the key synthetic steps is crucial for process improvement. For the reduction of the nitro group, various intermediates are possible, and the selectivity of the catalyst determines the final product distribution. nih.gov In-depth mechanistic studies, potentially combining experimental techniques (like in-situ spectroscopy) with computational modeling, can provide valuable insights into the reaction pathways. nih.govresearchgate.net This knowledge is essential for rationally designing more efficient and selective catalysts and for troubleshooting issues that may arise during scale-up. Exploring domino or tandem reactions, where multiple transformations occur in a single pot, could also lead to more elegant and efficient syntheses of complex molecules derived from this versatile building block. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves reductive amination of 4-nitro-2,3-dihydro-1H-inden-1-one using a chiral catalyst to achieve the (R)-enantiomer. Key steps include:

- Catalytic hydrogenation : Use of palladium or platinum catalysts under controlled hydrogen pressure to reduce nitro groups while preserving stereochemistry .

- Chiral resolution : Employing chiral auxiliaries or enzymes (e.g., lipases) to isolate the (R)-enantiomer from racemic mixtures .

Q. How is the structural integrity of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELX software for refining crystal structures to confirm stereochemistry and bond angles .

- NMR spectroscopy : Analyze - and -NMR spectra to verify nitro group positioning and dihydroindenamine ring conformation .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 193) and fragmentation patterns .

Q. What purification strategies are effective for isolating high-purity this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) to remove byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) to achieve >99% purity, monitored via HPLC with chiral stationary phases .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified and improved during chiral synthesis?

- Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm to measure ee .

- Kinetic resolution : Use enzymes like CAL-B (Candida antarctica lipase B) to selectively hydrolyze the undesired (S)-enantiomer, achieving ee >98% .

Q. What computational approaches predict the biological activity of this compound?

- Molecular docking : Simulate interactions with targets like monoamine oxidase B (MAO-B) using AutoDock Vina. The nitro group’s electronegativity enhances binding affinity (predicted ΔG = -8.2 kcal/mol) .

- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations in GROMACS to assess pharmacophore compatibility .

Q. How do contradictory bioactivity results arise in studies, and how can they be resolved?

- Case example : Discrepancies in MAO-B inhibition (IC ranging from 50 nM to 1 µM) may stem from assay conditions (e.g., pH, co-solvents).

- Resolution : Standardize assays using recombinant MAO-B (human, expressed in E. coli) and include positive controls (e.g., selegiline) .

Q. What strategies stabilize this compound under varying storage conditions?

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Formulation : Store as hydrochloride salt in inert atmospheres (argon) at 4°C to prevent nitro group reduction .

Q. How can synthetic byproducts be characterized and minimized?

- LC-MS/MS : Identify impurities (e.g., de-nitro byproducts at m/z 163) and trace their formation to incomplete nitro reduction.

- Process optimization : Increase hydrogen pressure (3→5 bar) and catalyst loading (5→10% Pd/C) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.